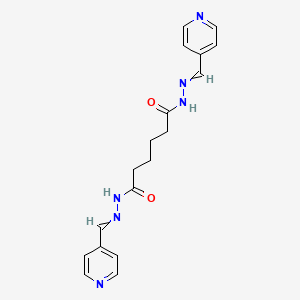![molecular formula C24H20N2O2 B3855809 N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B3855809.png)
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized through the condensation reaction between anthracene-9-carbaldehyde and 3-methylphenoxyacetamide. Anthracene derivatives are known for their excellent photophysical properties and high fluorescence, making them useful in various scientific applications .
Preparation Methods
The synthesis of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide involves a condensation reaction between anthracene-9-carbaldehyde and 3-methylphenoxyacetamide. The reaction typically occurs in the presence of a catalyst, such as an acid or base, under controlled temperature conditions. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its high fluorescence properties.
Biology: The compound is employed in the study of biological systems, particularly in the detection of specific biomolecules.
Mechanism of Action
The mechanism of action of N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound’s photophysical properties allow it to interact with light, leading to fluorescence emission. This property is utilized in various detection and imaging applications. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-17-7-6-10-20(13-17)28-16-24(27)26-25-15-23-21-11-4-2-8-18(21)14-19-9-3-5-12-22(19)23/h2-15H,16H2,1H3,(H,26,27)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNNNKKFOYSRI-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3855739.png)


![5,6-diphenyl-N-[(E)-1-phenylethylideneamino]-1,2,4-triazin-3-amine](/img/structure/B3855770.png)
![4-bromo-N-[(Z)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide](/img/structure/B3855783.png)
![2-[4-[2-oxo-2-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethyl]piperazin-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B3855789.png)
![3-[Benzylsulfanyl(phenyl)methyl]pentane-2,4-dione](/img/structure/B3855791.png)

![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)

![2-[3-cyano-4-(dimethylamino)pyridin-2-yl]sulfanylacetamide](/img/structure/B3855824.png)
![2-(3-methylphenoxy)-N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B3855827.png)
![3-{N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodophenyl)propanamide](/img/structure/B3855833.png)
